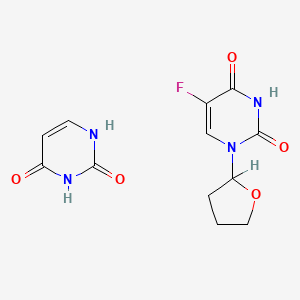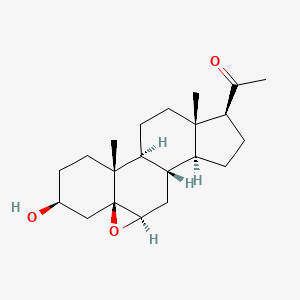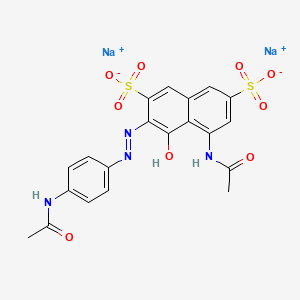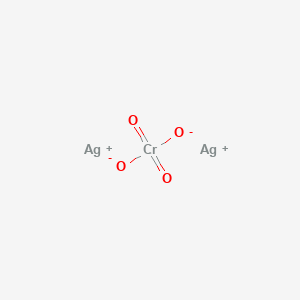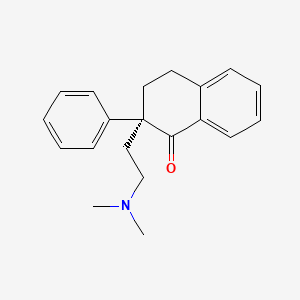
磺草酮
概述
描述
磺草酮是一种主要用作除草剂的有机化合物。 它属于磺酰脲类除草剂,其作用机制是抑制乙酰乳酸合酶,该酶是合成支链氨基酸(如缬氨酸、亮氨酸和异亮氨酸)所必需的 。 这种抑制会破坏植物的细胞分裂和生长,使磺草酮能够有效地控制各种一年生和多年生禾本科杂草以及阔叶杂草 .
科学研究应用
磺草酮在科学研究中具有广泛的应用,包括:
作用机制
生化分析
Biochemical Properties
Sulfometuron plays a significant role in biochemical reactions by inhibiting acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition disrupts protein synthesis and cell growth in target plants. Sulfometuron interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate from pyruvate. This interaction is highly specific and leads to the accumulation of toxic intermediates, ultimately causing plant death .
Cellular Effects
Sulfometuron affects various types of cells and cellular processes, primarily in plants. It inhibits cell division and elongation by disrupting the synthesis of essential amino acids. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. Inhibition of ALS by sulfometuron leads to a cascade of cellular events, including the downregulation of genes involved in amino acid biosynthesis and the upregulation of stress response genes. This results in impaired cell function and eventual cell death .
Molecular Mechanism
The molecular mechanism of sulfometuron involves its binding to the active site of acetolactate synthase, leading to enzyme inhibition. This binding prevents the enzyme from catalyzing the formation of acetolactate, a precursor for branched-chain amino acids. The inhibition of ALS by sulfometuron is competitive, meaning that the herbicide competes with the natural substrate (pyruvate) for binding to the enzyme. This competitive inhibition results in the accumulation of toxic intermediates, which disrupt cellular processes and lead to plant death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfometuron change over time. The stability and degradation of sulfometuron are influenced by environmental factors such as temperature, pH, and microbial activity. Studies have shown that sulfometuron remains stable under neutral to slightly acidic conditions but degrades more rapidly under alkaline conditions. Long-term exposure to sulfometuron can lead to the development of resistance in target plant populations, necessitating higher doses for effective control .
Dosage Effects in Animal Models
The effects of sulfometuron vary with different dosages in animal models. At low doses, sulfometuron has minimal toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage. Studies have shown that the threshold for toxic effects varies among different animal species, with some species being more sensitive to sulfometuron than others. High doses of sulfometuron can also lead to oxidative stress and disruption of normal metabolic processes .
Metabolic Pathways
Sulfometuron is involved in several metabolic pathways, primarily related to its degradation and detoxification. In plants, sulfometuron is metabolized by hydroxylation, demethylation, and conjugation with glutathione. These metabolic reactions are catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases. The metabolites of sulfometuron are generally less toxic than the parent compound and are excreted from the plant cells .
Transport and Distribution
Sulfometuron is transported and distributed within cells and tissues through various mechanisms. It is absorbed by plant roots and translocated to the shoots via the xylem. Within the plant cells, sulfometuron can bind to transport proteins and be sequestered in vacuoles or other cellular compartments. The distribution of sulfometuron within the plant is influenced by factors such as plant species, growth stage, and environmental conditions .
Subcellular Localization
The subcellular localization of sulfometuron is primarily in the chloroplasts, where acetolactate synthase is located. Sulfometuron can also be found in other cellular compartments such as the cytoplasm and vacuoles. The localization of sulfometuron within the chloroplasts is facilitated by targeting signals that direct the herbicide to the site of action. Post-translational modifications of sulfometuron can also influence its localization and activity within the plant cells .
准备方法
合成路线和反应条件
磺草酮可以通过多步合成过程制备,该过程涉及 4,6-二甲基-2-嘧啶胺与 2-氯磺酰基苯甲酸甲酯反应。 反应通常在受控条件下进行,使用特定的试剂和溶剂,以确保高产率和纯度 .
工业生产方法
在工业生产中,磺草酮通过高效液相色谱 (HPLC) 进行纯化。 该方法涉及使用反相色谱柱和由水和乙腈组成的流动相,用磷酸调节到特定 pH 值 。 这种方法确保生产出质量一致、功效稳定的磺草酮。
化学反应分析
反应类型
磺草酮会发生多种化学反应,包括:
氧化: 磺草酮在特定条件下可以被氧化,生成亚砜和砜。
还原: 还原反应可以将磺草酮转化为相应的胺。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂(用于氧化),氢化铝锂等还原剂(用于还原),以及胺等亲核试剂(用于取代反应) .
主要生成产物
相似化合物的比较
类似化合物
磺草酮与其他磺酰脲类除草剂类似,例如:
- 氯嘧磺隆乙酯
- 甲磺隆甲酯
- 烟嘧磺隆
- 利草隆
独特性
磺草酮与这些类似化合物之间的区别在于,它对更广泛的杂草种类具有特殊功效,并且具有独特的化学结构,这使其能够进行不同的反应途径和应用 。 此外,磺草酮的环境行为,例如其在不同土壤类型中的吸附和解吸特性,在某些农业环境中具有独特的优势 .
属性
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-7-9(2)16-13(15-8)17-14(21)18-24(22,23)11-6-4-3-5-10(11)12(19)20/h3-7H,1-2H3,(H,19,20)(H2,15,16,17,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMKKCQHDROFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225213 | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74223-56-6 | |
| Record name | Sulfometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74223-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfometuron [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074223566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(4,6-Dimethylpyrimidin-2-yl)ureidosulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20225213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFOMETURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031E04UF2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-Dihydroindeno[1,2-b]indole](/img/structure/B1207775.png)
